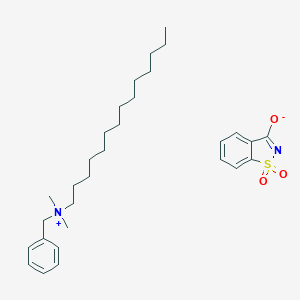
Myristalkonium saccharinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristalkonium saccharinate is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that is commonly used as a reagent in molecular biology and biochemistry experiments. Myristalkonium saccharinate is synthesized through a simple chemical process that involves the reaction of myristyl chloride with saccharin.
Mecanismo De Acción
The mechanism of action of Myristalkonium saccharinate is based on its cationic surfactant properties. It interacts with negatively charged molecules, such as DNA and cell membranes, through electrostatic interactions. Myristalkonium saccharinate is also known to disrupt lipid bilayers and destabilize membrane proteins.
Biochemical and Physiological Effects
Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the transfection efficiency of DNA delivery systems, increase the solubility and stability of membrane proteins, and improve the stability of protein formulations. Myristalkonium saccharinate has also been shown to have antimicrobial properties, making it useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Myristalkonium saccharinate is its ability to enhance the efficiency of DNA delivery systems. It is also useful in the preparation of lipid-based delivery systems and in the solubilization of membrane proteins. However, Myristalkonium saccharinate can be toxic to cells at high concentrations, and its use in biological assays may interfere with the results.
Direcciones Futuras
There are several future directions for research on Myristalkonium saccharinate. One area of research is the development of new delivery systems for gene therapy and drug delivery. Myristalkonium saccharinate could also be used in the development of new antimicrobial agents and as a stabilizer for protein-based therapeutics. Another area of research is the development of new surfactants with improved properties for use in biological assays and experiments.
Conclusion
Myristalkonium saccharinate is a widely used cationic surfactant in scientific research. It is synthesized through a simple chemical process and has a number of applications in molecular biology and biochemistry experiments. Myristalkonium saccharinate has been shown to have a number of biochemical and physiological effects, and its use in biological assays and experiments has significant advantages. However, there are also limitations to its use, and further research is needed to develop new surfactants with improved properties.
Métodos De Síntesis
Myristalkonium saccharinate is synthesized through the reaction of myristyl chloride with saccharin. The reaction takes place in an aqueous solution of sodium hydroxide and is typically carried out at room temperature. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Myristalkonium saccharinate is widely used in scientific research as a reagent in molecular biology and biochemistry experiments. It is commonly used as a surfactant in DNA extraction and purification, as well as in the preparation of liposomes and other lipid-based delivery systems. Myristalkonium saccharinate is also used as a stabilizer in protein formulations and as a detergent in membrane protein solubilization.
Propiedades
Número CAS |
68989-01-5 |
|---|---|
Fórmula molecular |
C30H46N2O3S |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
benzyl-dimethyl-tetradecylazanium;1,1-dioxo-1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C23H42N.C7H5NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1-4H,(H,8,9)/q+1;/p-1 |
Clave InChI |
VGTOUOZCVUBDBV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Otros números CAS |
68989-01-5 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, salts with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1); ALKYLDIMETHYLB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



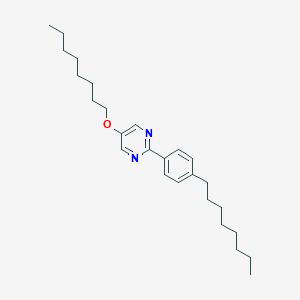
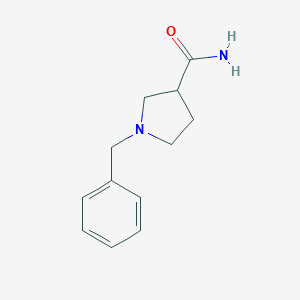
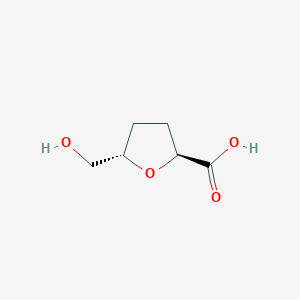
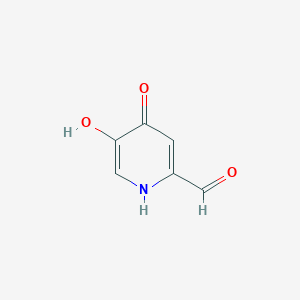

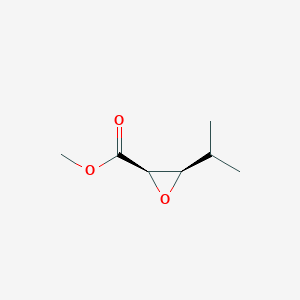

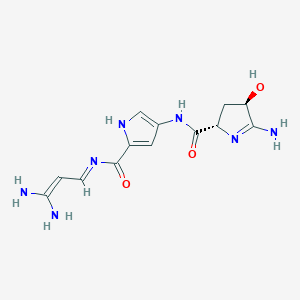
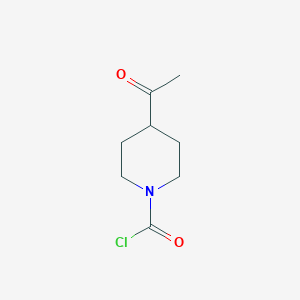
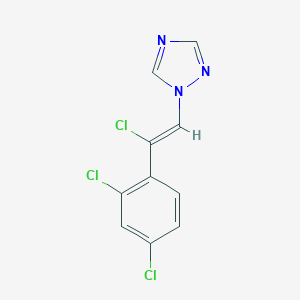
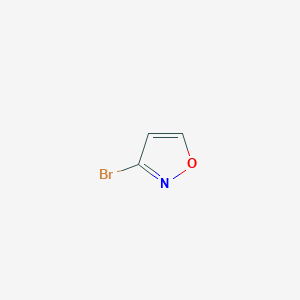
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)

![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)